molecular formula C6H6N2O3 B098011 4-Nitrophenylhydroxylamine CAS No. 16169-16-7

4-Nitrophenylhydroxylamine

Cat. No.: B098011
CAS No.: 16169-16-7
M. Wt: 154.12 g/mol
InChI Key: XXFXVCXUJCOLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

      Synthetic Routes: Tafluprost is synthesized chemically.

      Reaction Conditions: Specific synthetic routes and reaction conditions are proprietary information held by pharmaceutical companies.

      Industrial Production: The industrial production methods are also proprietary, but they likely involve efficient synthetic processes to yield high-quality Taflotan.

  • Chemical Reactions Analysis

      Reactions: Taflotan may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: These details are not publicly available due to commercial confidentiality.

      Major Products: The major products formed during these reactions are not disclosed.

  • Scientific Research Applications

      Chemistry: Taflotan’s chemical properties and reactivity make it valuable for studying prostaglandin analogues.

      Biology: Researchers explore its effects on ocular tissues and cellular pathways.

      Medicine: Ophthalmologists use Taflotan clinically to manage glaucoma and ocular hypertension.

      Industry: Pharmaceutical companies develop and market Taflotan formulations.

  • Mechanism of Action

  • Comparison with Similar Compounds

      Uniqueness: Taflotan’s fluorination and specific chemical structure distinguish it.

      Similar Compounds: Other prostaglandin analogues include latanoprost, travoprost, and bimatoprost.

    Properties

    CAS No.

    16169-16-7

    Molecular Formula

    C6H6N2O3

    Molecular Weight

    154.12 g/mol

    IUPAC Name

    N-(4-nitrophenyl)hydroxylamine

    InChI

    InChI=1S/C6H6N2O3/c9-7-5-1-3-6(4-2-5)8(10)11/h1-4,7,9H

    InChI Key

    XXFXVCXUJCOLSU-UHFFFAOYSA-N

    SMILES

    C1=CC(=CC=C1NO)[N+](=O)[O-]

    Canonical SMILES

    C1=CC(=CC=C1NO)[N+](=O)[O-]

    16169-16-7

    Synonyms

    4-nitrophenylhydroxylamine
    para-nitrophenylhydroxylamine

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.